L-Cysteic acid

Catalog No.
S524814
CAS No.
498-40-8
M.F
C3H7NO5S
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteic acid

CAS Number

498-40-8

Product Name

L-Cysteic acid

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid

Molecular Formula

C3H7NO5S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cysteic acid, L-; Cysteinic acid; L-Cysteic acid; NSC 254030; NSC-254030; NSC254030;

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O

The exact mass of the compound L-Cysteic acid is 169.0045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Cysteic acid (3-sulfo-L-alanine) is a highly stable, fully oxidized sulfonic acid derivative of L-cysteine. In industrial and analytical procurement, it is primarily sourced as an internal standard for amino acid analysis (AAA), a highly soluble sulfur-containing supplement for cell culture media, and a direct biocatalytic precursor for taurine synthesis. Unlike its reduced precursors, L-cysteic acid features a highly polar C-terminal sulfonic acid group that imparts exceptional aqueous solubility and prevents further spontaneous oxidation. These baseline properties make it a critical reagent for workflows requiring strict quantitative reproducibility, such as protein hydrolysate profiling, engineered microbial fermentation, and the formulation of stable, high-concentration aqueous standards .

Attempting to substitute L-cysteic acid with its native precursors, L-cysteine or L-cystine, introduces severe processability and analytical bottlenecks. In amino acid analysis, L-cystine and L-cysteine undergo variable degradation, oxidation, and racemization when exposed to standard 6N HCl hydrolysis at 110°C, leading to highly inaccurate quantification [1]. Furthermore, L-cystine exhibits notoriously poor aqueous solubility (~0.11 mg/mL at 25°C), requiring strong acids or bases to dissolve, which complicates neutral-pH cell culture and enzymatic formulations. In biocatalytic taurine synthesis, using L-cysteine as a starting material requires the co-expression or addition of cysteine dioxygenase to perform a complex oxidation step, whereas L-cysteic acid serves as a direct, single-step decarboxylation substrate.

Hydrolytic Stability in Amino Acid Analysis

In standard protein hydrolysis protocols (6N HCl, 110°C, 24 hours), native L-cystine and L-cysteine suffer from unpredictable degradation and partial racemization, making direct quantification unreliable. In contrast, L-cysteic acid remains completely stable under these harsh acidic conditions, yielding near 100% recovery[1]. Because of this absolute stability, analytical protocols mandate the pre-oxidation of cystine and cysteine into L-cysteic acid using performic acid prior to hydrolysis. Procuring L-cysteic acid as a direct reference standard allows laboratories to calibrate chromatographic systems accurately without the variable losses associated with the parent amino acids [2].

Evidence DimensionStability under 6N HCl hydrolysis at 110°C
Target Compound DataL-Cysteic acid: ~100% stable recovery without degradation
Comparator Or BaselineL-Cystine / L-Cysteine: Variable degradation and partial racemization
Quantified DifferenceEliminates hydrolytic loss and racemization artifacts
Conditions6N HCl aqueous solution for 24 hours at 110°C

Ensures absolute quantitative accuracy when used as an internal standard or calibration reference in protein hydrolysate analysis.

Aqueous Solubility for High-Concentration Formulations

A major limitation of using L-cystine in liquid formulations is its extreme hydrophobicity; it has a water solubility of only ~0.11 mg/mL at 25°C, requiring the use of 1M HCl or strong bases to achieve practical concentrations [1]. L-cysteic acid, due to its highly polar sulfonic acid moiety, is highly soluble in water, easily achieving clear solutions at concentrations exceeding 100 mg/mL (>500 mM) without extreme pH adjustments . This nearly 1000-fold increase in aqueous solubility makes L-cysteic acid vastly superior for formulating concentrated cell culture media supplements, liquid analytical standards, and aqueous biocatalytic buffers.

Evidence DimensionAqueous solubility at 25°C
Target Compound DataL-Cysteic acid: >100 mg/mL (highly soluble at neutral/mild pH)
Comparator Or BaselineL-Cystine: ~0.11 mg/mL
Quantified Difference~1000-fold higher aqueous solubility
ConditionsStandard aqueous solution at 25°C

Allows for the direct preparation of high-concentration aqueous stock solutions without introducing harsh acids or bases that could disrupt downstream biological assays.

Biocatalytic Efficiency in Taurine Biosynthesis

In the enzymatic or engineered microbial synthesis of taurine, using L-cysteine as a starting material requires a complex, rate-limiting oxidation step catalyzed by cysteine dioxygenase to form cysteine sulfinic acid [1]. Procuring L-cysteic acid bypasses this bottleneck entirely. L-cysteic acid acts as a direct substrate for cysteine sulfinic acid decarboxylase (CSAD) and certain glutamate decarboxylases (GAD), converting directly to taurine in a single enzymatic step [2]. This direct decarboxylation route significantly simplifies cell-free synthesis workflows and metabolic engineering designs by reducing the required enzyme cascade and eliminating the need for strict oxygenation control.

Evidence DimensionEnzymatic steps to taurine
Target Compound DataL-Cysteic acid: 1 step (Direct decarboxylation)
Comparator Or BaselineL-Cysteine: 2+ steps (Requires prior enzymatic oxidation)
Quantified DifferenceEliminates the rate-limiting oxidation bottleneck
ConditionsIn vitro biocatalysis or engineered microbial taurine production

Dramatically simplifies the biocatalytic production of taurine by removing the need for complex, multi-enzyme oxidation cascades.

Internal Standard for Amino Acid Analysis (AAA)

Because it survives 6N HCl hydrolysis completely intact, L-cysteic acid is the mandatory reference standard for quantifying cysteine and cystine in protein hydrolysates (such as keratin, food proteins, and biotherapeutics) following performic acid oxidation [1].

Precursor for Engineered Taurine Biosynthesis

L-cysteic acid is the optimal procurement choice for cell-free or microbial biocatalysis of taurine, as it allows direct single-step decarboxylation via CSAD or GAD enzymes, bypassing the complex oxidation pathways required when starting from L-cysteine [2].

High-Concentration Aqueous Media Supplementation

Thanks to its >100 mg/mL aqueous solubility, L-cysteic acid is selected over L-cystine for formulating concentrated liquid cell culture media, parenteral nutrition models, and biochemical buffers where maintaining a near-neutral pH without precipitation is critical [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

169.00449350 Da

Monoisotopic Mass

169.00449350 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6W2DJ6N5K

Other CAS

498-40-8

Wikipedia

Cysteic_acid

Dates

Last modified: 08-15-2023
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